1-(2-Methylphenyl)-3-morpholin-4-ylthiourea
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Overview
Description
1-(2-Methylphenyl)-3-morpholin-4-ylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a morpholine ring and a thiourea group attached to a 2-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 2-methylphenyl isothiocyanate with morpholine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring high purity and yield. Continuous flow reactors and automated systems might be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to a decrease in the production of ammonia, which is beneficial in treating conditions like peptic ulcers and kidney stones .
Comparison with Similar Compounds
- 1-(3-(2-Methylphenyl)-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides : These compounds share a similar thiourea structure but differ in their aromatic ring substitutions.
- 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids : These compounds have similar urease inhibitory properties but differ in their side chains.
Uniqueness: 1-(2-Methylphenyl)-3-morpholin-4-ylthiourea is unique due to its specific combination of a morpholine ring and a thiourea group attached to a 2-methylphenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N3OS |
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Molecular Weight |
251.35 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-morpholin-4-ylthiourea |
InChI |
InChI=1S/C12H17N3OS/c1-10-4-2-3-5-11(10)13-12(17)14-15-6-8-16-9-7-15/h2-5H,6-9H2,1H3,(H2,13,14,17) |
InChI Key |
IYCQKSAHABLSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NN2CCOCC2 |
Origin of Product |
United States |
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